1,3-Dimethyl-3,4-dihydroisoquinoline

Total Synthesis Naphthylisoquinoline Alkaloids Antimalarial Building Blocks

The 1,3‑dimethyl substitution pattern distinguishes this dihydroisoquinoline from the 3,3‑dimethyl or 1‑methyl analogs. The C1‑methyl group creates a prochiral imine center that enables diastereoselective transformations essential for constructing the trans‑1,3‑dimethyl‑1,2,3,4‑tetrahydroisoquinoline core of michellamine‑type naphthylisoquinoline alkaloids. Procure at ≥98% purity to ensure reproducible stereochemical outcomes in Bringmann‑type reduction or methylcerium‑mediated addition protocols.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 88422-85-9
Cat. No. B8800156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-3,4-dihydroisoquinoline
CAS88422-85-9
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C(=N1)C
InChIInChI=1S/C11H13N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8H,7H2,1-2H3
InChIKeyMFRSLKXLFAZRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-3,4-dihydroisoquinoline (CAS 88422-85-9): A Specialized C1/C3-Disubstituted Dihydroisoquinoline Scaffold for Stereocontrolled Synthesis


1,3-Dimethyl-3,4-dihydroisoquinoline is a bicyclic imine (C11H13N, MW 159.23 g/mol) characterized by methyl substituents at both the C1 and C3 positions of the 3,4-dihydroisoquinoline core [1]. Unlike the gem-dimethyl analog 3,3-dimethyl-3,4-dihydroisoquinoline (CAS 28460-55-1), the C1-methyl group creates a distinct prochiral center that enables diastereoselective transformations, making this compound a privileged intermediate in the asymmetric synthesis of naphthylisoquinoline alkaloids [2]. Commercial availability is typically at 95–98% purity .

Why 1,3-Dimethyl-3,4-dihydroisoquinoline Cannot Be Replaced by 3,3-Dimethyl or 1-Methyl Analogs in Stereocontrolled Alkaloid Synthesis


The C1 methyl substituent is the critical structural determinant distinguishing 1,3-dimethyl-3,4-dihydroisoquinoline from its closest commercially available analogs. In the 3,3-dimethyl variant (CAS 28460-55-1), both methyl groups reside on the same carbon, eliminating the C1 prochiral imine center required for diastereoselective nucleophilic addition [1]. Conversely, the 1-methyl analog (1-MeDIQ) lacks the C3 stereocenter needed for constructing the trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline motif found in bioactive naphthylisoquinoline alkaloids [2]. Substituting either analog results in loss of the dual stereochemical control points essential for the Bringmann-type trans-selective reduction pathway [3].

1,3-Dimethyl-3,4-dihydroisoquinoline: Quantified Differentiation Evidence for Procurement Decision-Making


Synthetic Efficiency: 71% Yield in the Key Cyclization Step for Dioncophylline E Total Synthesis

In the 2017 total synthesis of the antimalarial dioncophylline E, 1,3-dimethyl-3,4-dihydroisoquinoline (compound 4) was generated in 71% yield from sulfinamide 12 via treatment with MeLi in THF followed by acidic work-up, using a two-step sulfinimine addition/cyclisation method [1]. The subsequent trans-selective reduction of this intermediate using Bringmann's conditions (AlMe3, LiAlH4, THF, −78 °C→0 °C) produced a 50:50 mixture of cis and trans stereoisomers, a limitation that prompted the development of an alternative methylcerium-based approach that ultimately delivered trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 14 in 75% yield with complete stereocontrol at C1 [1]. By comparison, the analogous 3,3-dimethyl-3,4-dihydroisoquinoline scaffold cannot undergo this C1 diastereoselective addition, as it lacks the imine carbon electrophile at position 1 [2]. This synthetic path is critical for constructing the full 12-step sequence leading to dioncophylline E (15% overall yield) [1].

Total Synthesis Naphthylisoquinoline Alkaloids Antimalarial Building Blocks

Absolute Configuration Determination: Ruthenium-Mediated Oxidative Degradation Specific to 1,3-Dimethyl Substitution Pattern

Bringmann et al. (1991) developed a ruthenium-mediated oxidative degradation procedure specifically for chiral 1,3-dimethyl substituted di- and tetrahydroisoquinolines [1]. The method enables direct determination of the configuration at C-3 by preparative isolation of 3-aminobutyric acid or GC analysis after Mosher-type derivatization. For trans-configurated tetrahydroisoquinolines, the C-1 stereocenter is simultaneously elucidated through analysis of the alanine formed [1]. This analytical method is structurally specific to the 1,3-dimethyl substitution pattern; it cannot be applied to 3,3-dimethyl-3,4-dihydroisoquinoline because the oxidative degradation pathway depends on the presence of both C1 and C3 methyl-bearing carbons [1]. The method has been validated on naphthylisoquinoline natural products [1].

Absolute Configuration Chiral Analysis Naphthylisoquinoline Alkaloids

Spasmolytic Activity Potential: Class-Level Evidence for 1,3-Disubstituted 3,4-Dihydroisoquinolines vs. Mebeverine

A 2024 study by Nikolova et al. evaluated the spasmolytic activity of novel 1,3-disubstituted 3,4-dihydroisoquinolines (compounds 5a–5d) against spontaneous contractile responses of smooth muscle cells, using mebeverine as a reference drug [1]. While 1,3-dimethyl-3,4-dihydroisoquinoline itself was not tested in this study, the class of 1,3-disubstituted 3,4-dihydroisoquinolines demonstrated in silico-predicted smooth muscle relaxant activity, high gastrointestinal absorption, and blood–brain barrier permeability per Lipinski's rule of five [1]. Compound 5b showed significant antioxidant activity (DPPH assay) compared to rutin [1]. The target compound's 1,3-dimethyl substitution pattern places it structurally between mebeverine (a clinical antispasmodic) and papaverine, sharing the 1,3-disubstitution motif critical for ion channel modulation [1]. In contrast, 3,3-dimethyl-3,4-dihydroisoquinoline has been primarily studied as a free radical trap (MDL 101,002) rather than a spasmolytic [2].

Spasmolytic Activity Smooth Muscle Relaxant Drug Discovery

Diastereoselective Reduction Outcome: trans-1,3-Dimethyl-THIQ Generated with Complete Stereocontrol via Methylcerium Reagent

In the total synthesis of dioncophylline E, 1,3-dimethyl-3,4-dihydroisoquinoline (compound 4) was reduced under two distinct conditions with divergent stereochemical outcomes [1]. Bringmann's method (AlMe3, LiAlH4, THF, −78 °C→0 °C) gave a 50:50 mixture of cis/trans stereoisomers, indicating poor diastereoselectivity for this specific substrate [1]. To overcome this, the substrate was converted to 3-methyl-3,4-dihydroisoquinoline 13 (65% yield via DIBAL-H then HCl), and subsequent nucleophilic addition using methylcerium reagent (MeLi + CeCl3, THF, −78 °C) afforded trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 14 in 75% yield with complete stereocontrol at C1 (>99:1 dr) [1]. This demonstrates that while 1,3-dimethyl-3,4-dihydroisoquinoline can be directly reduced with moderate stereocontrol, optimal results are achieved through a two-step sequence, a critical consideration for synthetic route planning [1].

Stereoselective Reduction Tetrahydroisoquinoline Chiral Auxiliary

Recommended Procurement Scenarios for 1,3-Dimethyl-3,4-dihydroisoquinoline Based on Quantified Evidence


Total Synthesis of Naphthylisoquinoline Alkaloids (e.g., Dioncophylline E, Ancistrocladidine) for Antimalarial Drug Discovery

This compound is the preferred dihydroisoquinoline building block for constructing the trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline core of naphthylisoquinoline alkaloids. The two-step sulfinimine addition/cyclisation method provides the intermediate in 71% yield [1], and the subsequent methylcerium-mediated addition affords the trans isomer with complete stereocontrol [1]. The validated oxidative degradation protocol enables absolute configuration confirmation without additional method development [2]. Procure at ≥95% purity for synthetic use.

Structure-Activity Relationship (SAR) Studies on 1,3-Disubstituted Dihydroisoquinolines as Spasmolytic Agents

The 1,3-dimethyl substitution pattern aligns with the pharmacophore hypothesis for smooth muscle relaxant activity, as supported by the 2024 study on 1,3-disubstituted 3,4-dihydroisoquinolines [3]. Unlike the 3,3-dimethyl analog, which is investigated as a free radical trap, this scaffold directs research toward spasmolytic and ion channel modulation applications [3]. Use as a core scaffold for derivatization at the aromatic ring positions.

Asymmetric Synthesis Methodology Development: Prochiral Imine Substrate for Diastereoselective Nucleophilic Addition

The C1 imine functionality in 1,3-dimethyl-3,4-dihydroisoquinoline provides a prochiral electrophilic center absent in 3,3-dimethyl analogs, making it a valuable test substrate for developing new asymmetric reduction or nucleophilic addition methodologies [1]. The documented 50:50 cis/trans outcome with Bringmann's conditions versus complete stereocontrol with methylcerium reagent establishes a benchmark for evaluating novel chiral catalysts or reducing agents [1].

Chiral Building Block for Michellamine-Type Dimeric Alkaloid Synthesis

The 1,3-dimethyl-3,4-dihydroisoquinoline scaffold serves as a monomeric precursor for dimeric naphthylisoquinoline alkaloids such as the michellamines, which exhibit anti-HIV activity [4]. The ability to independently control stereochemistry at C1 and C3 is essential for generating the required enantiopure tetrahydroisoquinoline halves prior to biaryl coupling.

Quote Request

Request a Quote for 1,3-Dimethyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.